(4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity : A study described the synthesis of novel thiazolidinone derivatives, including compounds structurally similar to the one . These compounds showed significant antimicrobial activity against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Patel et al., 2012).
Cytotoxic Effects in Cancer Cell Lines : Another study synthesized pyridazinone derivatives expected to show cytotoxic activity in liver and colon cancer cell lines. This research suggests potential applications in cancer treatment, particularly targeting liver and colon cancer (Özdemir et al., 2019).
Antipsychotic Activity : Novel Azo dye/Schiff base/Chalcone derivatives, structurally related to the compound , were synthesized and assessed for antipsychotic activity. The study indicates potential applications in the development of new antipsychotic medications (Gopi et al., 2017).
Antitumor and Antioxidant Activities : Research involving the synthesis of new benzothiophenes with cyanoacetamide, structurally similar to the compound , showed promising antitumor and antioxidant activities. This points to potential applications in developing treatments for cancer and oxidative stress-related conditions (Bialy & Gouda, 2011).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as piperazine derivatives, have been found to interact with a wide range of biological targets, including dopamine and serotonin receptors . These interactions can lead to a variety of biological activities, including antiviral, antipsychotic, and antimicrobial effects .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects .
Biochemical Pathways
For example, some piperazine derivatives have been found to inhibit the replication of viruses, potentially by interfering with viral protein synthesis or assembly .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors . These properties can significantly impact a compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Properties
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-11-15(24-12(2)17-11)16(23)22-9-7-21(8-10-22)14-6-5-13(18-19-14)20(3)4/h5-6H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGUCTZNVCCFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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